molecular formula C9H15N3 B2929133 N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine CAS No. 1558403-76-1

N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine

Cat. No.: B2929133
CAS No.: 1558403-76-1
M. Wt: 165.24
InChI Key: IAEJJRGJTKDCAA-UHFFFAOYSA-N
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Description

N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. It is a derivative of the tetrahydroimidazo[1,2-a]pyridine scaffold, a privileged structure known for its relevance in drug discovery . This specific scaffold is recognized as a key intermediate in the discovery of novel small-molecule therapeutics . Researchers utilize this and related compounds to explore new chemical space, particularly in the development of modulators for protein targets such as ion channels and bromodomains . Its potential research applications are broad, spanning from oncology to inflammatory diseases, making it a versatile building block for constructing compound libraries for high-throughput screening . The compound is provided for laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-6-8-2-3-9-11-4-5-12(9)7-8/h4-5,8,10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEJJRGJTKDCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC2=NC=CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558403-76-1
Record name ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)(methyl)amine
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Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules. Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: The compound has been explored for its pharmacological properties, including its potential use as a therapeutic agent in various diseases. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)-N-methylmethanamine
  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 161.21 g/mol
  • SMILES : CNCC1=CN2C=CN=C2CC1
  • Key Features : Features a tetrahydroimidazopyridine core with a methylamine substituent at the 6-position. The saturated pyridine ring enhances conformational flexibility compared to aromatic analogs .

Comparison with Structurally Similar Compounds

Structural Analog 1: N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine

  • Molecular Formula : C₁₈H₂₁N₃
  • Molecular Weight : 279.38 g/mol
  • Key Differences: Incorporates a p-tolyl group at position 2 and a dimethylamine substituent instead of methylamine. Higher lipophilicity (predicted logP = 3.5 vs. Pharmacological Relevance: No direct activity data, but similar imidazopyridine derivatives show antibacterial properties (e.g., zone of inhibition: 30–33 mm against E. coli) .

Structural Analog 2: N-Methyl-1-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine

  • CAS : 2748487-90-1
  • Key Differences :
    • Methyl group at position 7 instead of 6 on the tetrahydroimidazopyridine ring.
    • Impact : Positional isomerism alters steric interactions with biological targets. For example, 7-methyl analogs may exhibit reduced metabolic stability due to increased steric hindrance in cytochrome P450 binding pockets .

Structural Analog 3: N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (CAS: 864068-82-6)

  • Molecular Formula : C₉H₁₁N₃
  • Key Differences :
    • Aromatic imidazopyridine core (unsaturated) vs. the saturated tetrahydroimidazopyridine in the target compound.
    • Pharmacokinetic Implications : The unsaturated analog has lower solubility (LogS = -2.1 vs. -1.5) and higher plasma protein binding due to planar aromatic structure .

Hydrazone-Functionalized Derivatives: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-Hydrazones

  • Example: Compounds 8d, 8e, 8f (zones of inhibition: 22–33 mm against S. aureus and P. aeruginosa) .
  • Key Differences :
    • Hydrazone side chains confer enhanced antibacterial activity via metal chelation.
    • The target compound lacks this functional group, suggesting divergent biological applications (e.g., CNS targets vs. antimicrobial) .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N,N-Dimethyl Analog 7-Methyl Analog Hydrazone Derivatives
Molecular Weight 161.21 279.38 175.23 280–320
logP (Predicted) 1.2 3.5 1.5 2.8–3.4
Hydrogen Bond Donors 1 0 1 2–3
Topological Polar Surface Area 38 Ų 24 Ų 38 Ų 75–90 Ų
Bioavailability Score 0.55 0.35 0.50 0.20

Biological Activity

N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine is a compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₅N₃
  • Molar Mass : 165.24 g/mol
  • CAS Number : 1500012-34-9

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes cyclocondensation and alkylation reactions to form the tetrahydroimidazo structure, which is crucial for its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial properties against various bacterial strains. Specifically, it has been identified as an inhibitor of Porphyromonas gingivalis glutaminyl cyclase (PgQC), which is important in the context of periodontal disease .

Neurotransmitter Modulation

Research suggests that structural analogs of this compound may modulate neurotransmitter systems. This indicates potential applications in treating neurological disorders such as depression and anxiety disorders.

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications at specific positions on the tetrahydroimidazo core can significantly influence biological activity. For instance:

Compound NameStructure FeaturesBiological Activity
5-Methyl-2-(4-pyridyl)imidazo[1,2-a]pyridineContains pyridine and imidazole ringsAntimicrobial
1-Methyl-3-(5-methylthiazol-2-yl)ureaUrea derivative with thiazoleAnticancer
4-AminoquinolineQuinoline structureAntimalarial

These findings suggest that the introduction of lipophilic moieties can enhance activity compared to simpler derivatives .

Study on Inhibition of PgQC

In a study focused on the inhibition of PgQC, various derivatives were synthesized to assess their efficacy. The introduction of a benzyl residue significantly improved inhibitory activity by a factor of 60 compared to acyclic derivatives. This highlights the importance of conformational preorganization in enhancing potency .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding modes of this compound within the active site of PgQC. The imidazole moiety interacts with zinc ions in the active site and forms hydrogen bonds with key residues, contributing to its inhibitory effects .

Q & A

Q. What are the standard synthetic routes for N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine?

Methodological Answer: The compound is typically synthesized via Mannich-type reactions or condensation reactions involving imidazo[1,2-a]pyridine precursors and methylamine derivatives. A common approach includes:

  • Reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with methylamine in the presence of glacial acetic acid as a catalyst .
  • Reaction conditions : Reflux in methanol for 16 hours, followed by purification via filtration and recrystallization. Yields up to 91.6% have been reported under optimized conditions (50–55°C, 3–4 hours) .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques :

  • 1H/13C NMR : Key signals include δ 2.25–2.40 ppm (methyl groups) and aromatic protons at δ 7.04–8.10 ppm .
  • IR spectroscopy : Peaks at 2944 cm⁻¹ (C-H stretching) and 1502 cm⁻¹ (C=N vibrations) confirm the imidazo[1,2-a]pyridine core .
  • HRMS : Used to verify molecular ion peaks (e.g., m/z 280.4 [M+H]⁺) .
  • HPLC : Purity assessment (>98% achieved via silica gel chromatography) .

Q. What biological activities have been studied for this compound?

Methodological Answer: While direct data on the compound is limited, structurally related imidazo[1,2-a]pyridine derivatives exhibit:

  • Antimicrobial activity : Schiff base derivatives show efficacy against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis .
  • CFTR modulation : Tetrahydroimidazo[1,2-a]pyridine carboxamides act as potentiators/inhibitors of cystic fibrosis transmembrane conductance regulators, evaluated via electrophysiological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Critical parameters include:

  • Catalyst loading : Increasing glacial acetic acid concentration (e.g., 40% aqueous dimethylamine) enhances nucleophilic substitution efficiency .
  • Temperature control : Maintaining 50–55°C during the reaction minimizes side-product formation .
  • Purification : Use of silica gel chromatography or fractional recrystallization (e.g., with hexane/water) improves purity to >93% .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare NMR data across solvents (e.g., CDCl3 vs. DMSO-d6) to account for solvent-induced shifts. For example, aromatic proton shifts in CDCl3 (δ 7.04–8.10 ppm) may vary in polar solvents .
  • Complementary techniques : Use HRMS to confirm molecular formulas (e.g., exact mass matching for C18H12F2N4O: 339.1052) and IR to validate functional groups .
  • Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous confirmation of stereochemistry .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the pyridine ring to enhance antimicrobial activity .
  • Stereochemical variation : Synthesize enantiomers (e.g., (R,S)- vs. (S,R)-configurations) to assess chiral center impacts on CFTR binding .
  • Bioisosteric replacement : Replace the methyl group with trifluoromethyl (CF3) to improve metabolic stability, as seen in related triazolopyridine derivatives .

Q. What strategies are recommended for evaluating compound stability under storage?

Methodological Answer:

  • Accelerated stability studies : Store samples at 25°C/60% relative humidity for 6 months, monitoring degradation via HPLC .
  • Light sensitivity : Use amber vials to prevent photodegradation, as imidazo[1,2-a]pyridines are prone to UV-induced ring-opening .
  • Inert atmosphere : Store under argon to prevent oxidation of the tetrahydroimidazole ring .

Q. How can researchers address low bioavailability in preclinical studies?

Methodological Answer:

  • Salt formation : Hydrochloride salts (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride) improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and optimize dosing regimens .

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